molecular formula C17H26N4O4 B5619314 6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione

6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione

Cat. No. B5619314
M. Wt: 350.4 g/mol
InChI Key: STYQNUUVJHXBGM-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with notable structural complexity due to the presence of a diazaspiro[4.5]decane core and a pyrimidinedione moiety, which are common in various pharmacologically active compounds. The compound's structure suggests a potential for diverse chemical reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the formation of intermediates such as hydrazone and subsequent cyclization and oxidation processes to yield the desired pyrimidinediones. For example, the synthesis of pyrazolo[4,3-d]pyrimidine-5,7-diones from related aldehydes through hydrazone formation, thermolysis, and catalyzed transformations illustrates the complexity involved in synthesizing such compounds (Zhang et al., 2008).

Molecular Structure Analysis

The structural analysis of compounds with similar frameworks, like diazaspiro[4.5]decane derivatives, reveals the intricacies of their molecular architecture. X-ray crystallography and other analytical techniques often play a crucial role in elucidating their molecular structure, providing insights into their conformation and potential reactivity (Dyachenko et al., 2015).

Chemical Reactions and Properties

Compounds containing pyrimidinedione and diazaspiro moieties can undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and rearrangements. These reactions can lead to a wide range of derivatives with different functional groups, showcasing the compound's versatile chemical properties (Kinoshita et al., 1992).

properties

IUPAC Name

6-[[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-25-8-2-5-21-12-17(10-15(21)23)3-6-20(7-4-17)11-13-9-14(22)19-16(24)18-13/h9H,2-8,10-12H2,1H3,(H2,18,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYQNUUVJHXBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)CC3=CC(=O)NC(=O)N3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]methyl}-2,4(1H,3H)-pyrimidinedione

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